4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride
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Overview
Description
4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O3S and a molecular weight of 292.79 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-hydroxybenzenesulfonamide with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride include other sulfonamide derivatives and pyrrolidine-containing molecules. Examples include:
- 4-(Pyrrolidin-1-yl)benzenesulfonamide
- 4-(Morpholin-4-yl)benzenesulfonamide
- 4-(Piperidin-1-yl)benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of the pyrrolidine moiety and the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride, also known by its chemical identifier 1803591-06-1, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine moiety linked to a benzene sulfonamide, which may confer unique pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C11H17ClN2O3S
- Molecular Weight : 292.78 g/mol
- IUPAC Name : this compound
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are key enzymes in maintaining acid-base balance and are implicated in several diseases, including glaucoma and cancer.
Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that compounds similar to this sulfonamide derivative exhibit significant inhibitory effects on human carbonic anhydrases (hCAII, hCAIX, and hCAXII). For instance, compounds designed from similar scaffolds have shown IC50 values in the low micromolar range against these isoforms, indicating a strong potential for therapeutic applications.
Compound | Target Isoform | IC50 (μM) |
---|---|---|
4k | hCAII | 0.24 |
4j | hCAIX | 0.15 |
4g | hCAXII | 0.12 |
These findings suggest that modifications to the sulfonamide structure can enhance selectivity and potency against specific isoforms of carbonic anhydrases.
Study on Sulfonamide Derivatives
A comprehensive study published in PubChem evaluated various benzene sulfonamide derivatives for their biological activity against carbonic anhydrases. The results indicated that modifications to the benzene ring and the introduction of different substituents could significantly alter the inhibitory potency of these compounds.
For example, the introduction of a pyrrolidine group was found to enhance binding affinity due to favorable interactions within the active site of the enzyme. This study emphasizes the importance of structural optimization in developing effective inhibitors.
Toxicology and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low toxicity in vitro, but further studies are necessary to establish its safety in vivo.
Properties
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c12-17(14,15)11-5-3-10(4-6-11)16-8-9-2-1-7-13-9;/h3-6,9,13H,1-2,7-8H2,(H2,12,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSDSLVBCZDWGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.